
3-Amino-3-(2-methylfuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-methylfuran-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a methyl group at the 2-position and an amino group at the 3-position, attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-methylfuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(2-methylfuran-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product while minimizing unwanted side reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Amino-3-(2-methylfuran-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-3-(5-methylfuran-2-yl)propanoic acid
- 3-Amino-3-(2-nitrophenyl)propanoic acid
- 3-(2-Furyl)propionic acid
Comparison: 3-Amino-3-(2-methylfuran-3-yl)propanoic acid is unique due to the specific positioning of the methyl group on the furan ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-3-(2-methylfuran-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11) |
InChI Key |
QGJZUUKYGXYJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


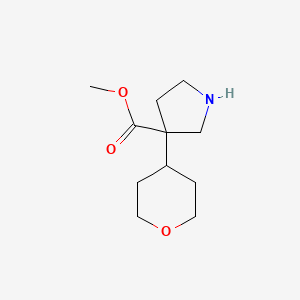
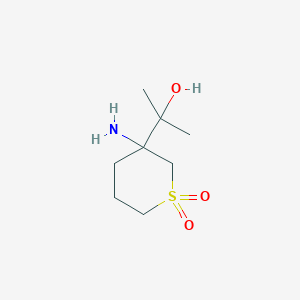
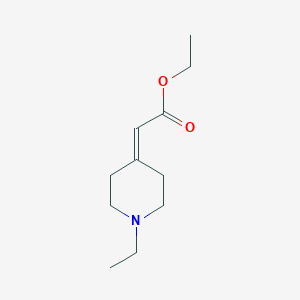
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13317716.png)
![1-[(2,5-Difluorophenyl)methyl]-4-methyl-1h-pyrazol-5-amine](/img/structure/B13317718.png)
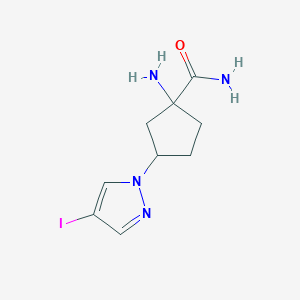
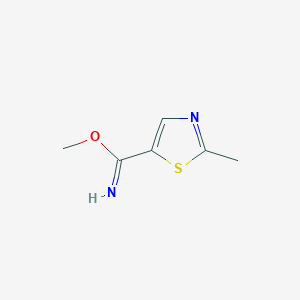
![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
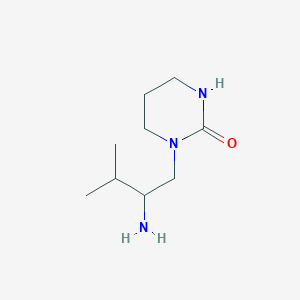
![N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13317746.png)
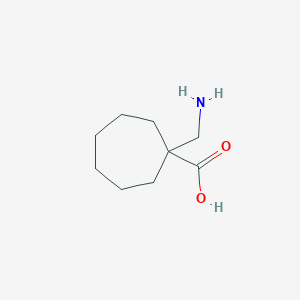
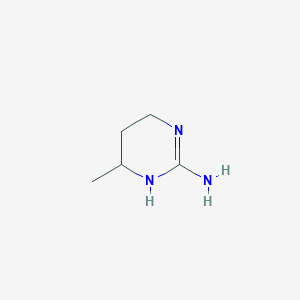
![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)

